The Core Mechanism of Action of CBP/p300-IN-5: A Technical Guide
The Core Mechanism of Action of CBP/p300-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP/p300-IN-5 is a potent and specific small molecule inhibitor of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of numerous cancers, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of CBP/p300-IN-5, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
CBP/p300-IN-5 exerts its biological effects by directly inhibiting the catalytic HAT activity of both CBP and p300. By binding to the active site of these enzymes, the inhibitor prevents the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails and other protein substrates. The primary downstream effect of this inhibition is a global reduction in histone acetylation, with a particularly pronounced impact on histone H3 at lysine 27 (H3K27ac), a key epigenetic mark associated with active enhancers and promoters.
The reduction in H3K27ac leads to a more condensed chromatin state, rendering gene regulatory elements less accessible to the transcriptional machinery. This, in turn, results in the downregulation of a host of genes critical for cancer cell proliferation, survival, and differentiation. Notably, the expression of key oncogenic transcription factors such as MYC, Androgen Receptor (AR), and Estrogen Receptor (ER) and their target genes are highly dependent on CBP/p300 activity, making CBP/p300-IN-5 a promising therapeutic agent in cancers driven by these pathways.
Quantitative Data
The inhibitory potency of CBP/p300-IN-5 has been characterized in biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound, primarily sourced from patent WO2016044770A1.
| Parameter | Value | Assay Type | Reference |
| IC50 (p300 HAT) | 18.8 nM | Biochemical | |
| IC50 (Cell Proliferation) | 14.8 nM | Cellular (LNCaP-FGC cells) | |
| IC50 (H3K27Ac Inhibition) | 4.6 nM | Cellular (PC-3 cells) |
| Parameter | Value | Model | Dose | Reference |
| Tumor Growth Inhibition | 62% | SuDHL-8 (B-cell lymphoma) xenograft | 7.5 mg/kg/day | |
| Tumor Growth Inhibition | 48% | 22RV1 (prostate) xenograft | 7.5 mg/kg/day |
Signaling Pathways and Experimental Workflows
CBP/p300 Signaling Pathway and Inhibition by CBP/p300-IN-5
The following diagram illustrates the central role of CBP/p300 in gene transcription and how CBP/p300-IN-5 disrupts this process.
Caption: CBP/p300 signaling and inhibition.
Representative Experimental Workflow: Cellular H3K27ac AlphaLISA Assay
This diagram outlines a typical workflow for assessing the cellular potency of a CBP/p300 inhibitor by measuring H3K27 acetylation levels.
Caption: Cellular H3K27ac AlphaLISA workflow.
Experimental Protocols
While the specific protocols for CBP/p300-IN-5 are not publicly detailed, the following are representative methodologies for the key assays used to characterize such inhibitors.
Biochemical HAT Activity Assay (Representative TR-FRET Protocol)
Objective: To determine the in vitro potency (IC50) of an inhibitor against the purified HAT domain of CBP or p300.
Materials:
-
Purified recombinant human p300 or CBP HAT domain
-
Histone H3 peptide (e.g., H3 1-21) with a biotin (B1667282) tag
-
Acetyl-CoA
-
TR-FRET detection reagents: Europium-labeled anti-acetylated lysine antibody and Streptavidin-conjugated acceptor (e.g., ULight™ or APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)
-
384-well low-volume assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of CBP/p300-IN-5 in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions or vehicle control.
-
Add the p300/CBP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the HAT reaction by adding a mixture of the biotinylated histone H3 peptide and Acetyl-CoA.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding the TR-FRET detection reagents diluted in a stop buffer containing EDTA.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Histone H3K27 Acetylation Assay (Representative AlphaLISA Protocol)
Objective: To measure the effect of an inhibitor on the levels of endogenous H3K27ac in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., PC-3, LNCaP)
-
Cell culture medium and supplements
-
CBP/p300-IN-5
-
AlphaLISA H3K27ac cellular detection kit (containing lysis buffer, extraction buffer, detection buffer, anti-H3K27ac acceptor beads, and biotinylated anti-histone H3 antibody)
-
Streptavidin-coated Donor beads
-
384-well white opaque cell culture plates
-
Alpha-enabled plate reader
Procedure:
-
Seed cells in a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CBP/p300-IN-5 or vehicle control for the desired duration (e.g., 24-48 hours).
-
Lyse the cells by adding the AlphaLISA lysis buffer directly to the wells and incubate for 15 minutes at room temperature.
-
Add the histone extraction buffer and incubate for 10 minutes at room temperature.
-
Add a mixture of the anti-H3K27ac acceptor beads and the biotinylated anti-histone H3 antibody diluted in detection buffer. Incubate for 60 minutes at room temperature.
-
Add the streptavidin-coated Donor beads (in the dark) and
